(R)-3-(Oxiran-2-yl)propan-1-ol

Catalog No.
S12206307
CAS No.
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Oxiran-2-yl)propan-1-ol

Product Name

(R)-3-(Oxiran-2-yl)propan-1-ol

IUPAC Name

3-[(2R)-oxiran-2-yl]propan-1-ol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1

InChI Key

SOGGLVJYVOCYTB-RXMQYKEDSA-N

Canonical SMILES

C1C(O1)CCCO

Isomeric SMILES

C1[C@H](O1)CCCO

(R)-3-(Oxiran-2-yl)propan-1-ol is a chiral compound characterized by the presence of an epoxide functional group (oxirane) and a hydroxyl group. Its molecular formula is C5H10O2C_5H_{10}O_2, and it features a three-carbon backbone with an epoxide ring at the second carbon. This compound is significant in organic chemistry due to its potential applications in synthesis and as an intermediate in various

, including:

  • Nucleophilic ring opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other substituted alcohols.
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
  • Reduction reactions: The compound can be reduced to yield different alcohols or hydrocarbons depending on the reducing agent used.

These reactions are valuable for synthesizing more complex organic molecules and modifying existing compounds.

Several methods have been proposed for synthesizing (R)-3-(Oxiran-2-yl)propan-1-ol:

  • Enantioselective Epoxidation: This method involves the epoxidation of allylic alcohols using chiral catalysts, resulting in high optical purity of the desired enantiomer .
  • Nucleophilic Substitution Reactions: Starting from halogenated precursors, nucleophilic substitution can lead to the formation of the target compound .
  • Reduction of Epoxides: The reduction of corresponding epoxides can also yield (R)-3-(Oxiran-2-yl)propan-1-ol, allowing for the introduction of functional groups at specific positions on the carbon chain .

(R)-3-(Oxiran-2-yl)propan-1-ol has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: It may serve as an intermediate in producing agrochemicals.
  • Polymer Chemistry: The compound could be utilized in creating polymeric materials through reactions involving its epoxide group.

Several compounds share structural similarities with (R)-3-(Oxiran-2-yl)propan-1-ol, including:

Compound NameStructure TypeUnique Features
1-(Oxiran-2-yl)propan-2-olAlcoholContains an epoxide at a different position
3-(Oxiran-2-YL)propanalAldehydeFeatures an aldehyde functional group
3-(Oxiran-2-YL)methoxypropanolEtherContains a methoxy group, altering reactivity

Uniqueness

(R)-3-(Oxiran-2-yl)propan-1-ol is unique due to its specific stereochemistry and functional groups, which influence its reactivity and potential applications compared to similar compounds. Its chiral nature allows for selective synthesis pathways that are crucial in developing enantiomerically pure substances, which are often essential in pharmaceutical applications.

Molecular Architecture

The compound features a three-carbon backbone with an epoxide (oxirane) ring at the second carbon and a hydroxyl group at the terminal position. Its stereochemistry is defined by the R configuration at the epoxide ring’s chiral center. Key structural identifiers include:

PropertyValue
Molecular FormulaC₅H₁₀O₂
SMILESC1C@HCCCO
InChI KeySOGGLVJYVOCYTB-RXMQYKEDSA-N
Molecular Weight102.13 g/mol

The epoxide ring introduces significant strain, enhancing reactivity toward nucleophilic attack, while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related epoxides, such as 2-(oxiran-2-yl)propane-1,2-diol, reveal distinct proton environments. For example:

  • ¹H NMR: Epoxide protons resonate at δ 3.2–3.5 ppm, while hydroxyl-bearing carbons show shifts influenced by hydrogen bonding.
  • ¹³C NMR: The epoxide carbons appear at δ 45–55 ppm, consistent with strained cyclic ethers.

Although direct NMR data for (R)-3-(Oxiran-2-yl)propan-1-ol is limited, its structural analogs suggest similar spectral patterns.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-09-2024

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